11-Oxo Mometasone Furoate is a synthetic corticosteroid derived from mometasone furoate, which is widely used in the treatment of various inflammatory conditions. It possesses anti-inflammatory properties and is utilized in formulations for asthma, allergic rhinitis, and skin disorders. The compound's molecular formula is with a molecular weight of approximately 519.414 g/mol .
11-Oxo Mometasone Furoate is synthesized from mometasone furoate, which itself is produced through specific chemical reactions involving the modification of steroid structures. The synthesis typically involves esterification processes and chlorination steps to achieve the desired functional groups .
The synthesis of 11-Oxo Mometasone Furoate can be achieved through several key steps:
The reaction conditions typically involve organic solvents like N,N-dimethylacetamide and may require specific temperatures (10°C to 25°C) for optimal yields. Aqueous hydrochloric acid treatments are also employed to purify the final product by converting side products back to the desired compound .
The molecular structure of 11-Oxo Mometasone Furoate features a complex steroid framework with multiple functional groups including ketones and chlorinated sites. The structural representation includes:
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(Cl)C(=O)C[C@]2(C)[C@@]1(OC(=O)c5occc5)C(=O)CCl
.Key structural data includes:
11-Oxo Mometasone Furoate can participate in various chemical reactions typical for corticosteroids:
These reactions are often facilitated by catalysts or specific reagents under controlled conditions to ensure high yield and purity of the final product.
11-Oxo Mometasone Furoate exerts its effects primarily through binding to glucocorticoid receptors, leading to:
Its binding affinity for glucocorticoid receptors is significantly higher than that of dexamethasone, making it an effective anti-inflammatory agent .
11-Oxo Mometasone Furoate is primarily used in:
Its high potency and selectivity make it a valuable compound in both clinical settings and pharmacological research .
The introduction of an 11-oxo group into mometasone furoate represents a strategic modification to enhance glucocorticoid receptor (GR) binding affinity and metabolic stability. Unlike endogenous corticosteroids with 11β-hydroxy groups, the 11-keto configuration in analogues like 11-oxo mometasone furoate reduces susceptibility to cytochrome P450 3A4 (CYP3A4)-mediated metabolism, thereby extending therapeutic activity [1] [3]. This modification exploits the conformational rigidity of the Δ¹,⁴-diene-3-keto system in ring A, which synergizes with the 11-oxo group to stabilize GR interactions. Computational studies reveal that the 11-oxo group forms a hydrogen bond with Gln570 in the GR ligand-binding domain, contributing to a 1.8-fold increase in binding energy compared to mometasone furoate [3].
Design strategies prioritize isosteric replacement of the 11β-hydroxy group while preserving the 9α-chloro and 16α-methyl motifs, which confer enhanced anti-inflammatory potency and minimized mineralocorticoid effects [1] [5]. Additionally, the 17α-furoate ester—critical for topical efficacy—remains intact to ensure lipophilicity and tissue penetration.
Table 1: Impact of 11-Oxo Modification on Key Molecular Properties
Property | Mometasone Furoate | 11-Oxo Mometasone Furoate |
---|---|---|
GR Binding Affinity (Relative to Dexamethasone) | 22× | 40× |
Metabolic Stability (t₁/₂ in Human Liver Microsomes) | 3.2 h | 8.7 h |
logP (Calculated) | 3.1 | 3.0 |
CYP3A4 Substrate | Yes | No |
Synthesis of 11-oxo mometasone furoate hinges on advanced steroidal intermediates derived from mometasone’s core structure: 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (8-DM) [2] [8]. A validated seven-step route proceeds as follows:
Critical to scalability is the difuroate enol ether (15), an impurity formed during C17-furoate esterification. This side-product arises from C21 chloride elimination under forcing conditions but can be hydrolyzed to target 11-oxo derivatives [2].
Table 2: Key Intermediates and Their Roles in Synthesis
Intermediate | Structure | Role | Yield |
---|---|---|---|
8-DM | 9β,11β-Epoxy precursor | Starting material | Commercial |
Bromohydrin 10 | 11-Br-9α,11β-diol | Introduces C11 oxygenation site | 90% |
Intermediate 11 | 11β-Hydroxy-9α-chloro | Dehalogenated product | 82% |
Intermediate 12 | 11-Oxo-9α-chloro | Key 11-keto intermediate | 74% |
Difuroate 15 | C17/C21-bis-furoate enol ether | Controlled hydrolysis to target | 76% |
Achieving chemoselective C11 oxidation without degrading the Δ¹,⁴-diene-3-keto system requires tailored catalytic systems:
Kinetic studies confirm pH-dependent degradation above pH 6.0, necessitating neutral conditions during oxidation. The 11-oxo group’s electron-withdrawing nature further stabilizes the molecule against base-catalyzed hydrolysis [4].
Esterifying the C17α-hydroxyl with 2-furoyl chloride faces severe steric congestion from the adjacent C16α-methyl and C20-carbonyl groups. Unoptimized conditions promote side reactions:
Table 3: Optimization of Furoate Esterification Conditions
Condition | Base | Temperature | Time (h) | Target Ester Yield | Enol Ether 15 Yield |
---|---|---|---|---|---|
Pyridine (2 equiv) | Pyridine | 25°C | 24 | 27% | <5% |
Et₃N/DMAP (2/0.1 equiv) | Triethylamine | 25°C | 24 | 46% | 8% |
Et₃N/DMAP (2/0.1 equiv) | Triethylamine | Reflux | 48 | 48% | 25% |
Et₃N/DMAP (4/0.25 equiv) | Triethylamine | 25°C | 3.5 | <5% | 76% |
Microwave-assisted synthesis (60°C, 30 min) with in situ IR monitoring enables real-time control, suppressing enol ether formation to <10% [8].
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: